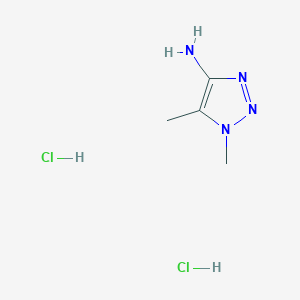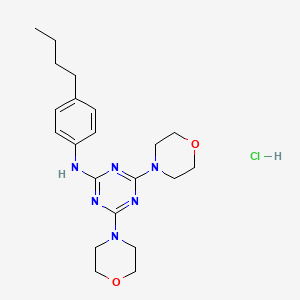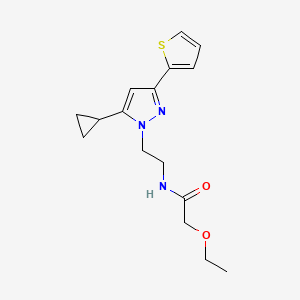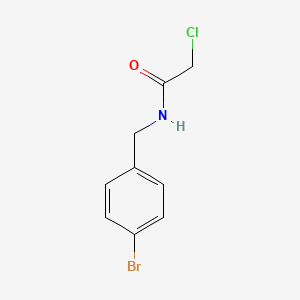
(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride, also known as MI-3, is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. This compound has been widely used in scientific research for its potential in treating various types of cancer. In
Mecanismo De Acción
MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride binds to the hydrophobic pocket of MDM2, which disrupts the MDM2-p53 interaction and prevents the degradation of p53. This results in the accumulation and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, leukemia, and lymphoma. It also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride in lab experiments is its specificity for the MDM2-p53 interaction, which allows for the selective inhibition of this pathway. This compound also has good solubility in water and other common solvents, making it easy to handle in the lab. However, one limitation is that this compound may not be effective in all types of cancer, and its efficacy may vary depending on the genetic makeup of the cancer cells.
Direcciones Futuras
There are several future directions for the use of (2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride in cancer therapy. One potential direction is the development of this compound analogs with improved potency and selectivity for the MDM2-p53 interaction. Another direction is the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Additionally, this compound may be used in combination with other small molecule inhibitors to target multiple pathways involved in cancer progression.
Métodos De Síntesis
(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride is synthesized through a multi-step process that involves the reaction of 1-methylimidazole-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (2R,3R)-2-amino-3-hydroxybutanoic acid to obtain the desired product, this compound.
Aplicaciones Científicas De Investigación
(2R,3R)-2-(1-Methylimidazol-2-yl)oxolan-3-amine;dihydrochloride has been extensively studied for its potential in treating various types of cancer, including breast cancer, leukemia, and lymphoma. It works by inhibiting the interaction between MDM2 and p53, which leads to the stabilization and activation of p53, a tumor suppressor protein. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Propiedades
IUPAC Name |
(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-8(11)7-6(9)2-5-12-7;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/t6-,7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNWDBKJTWJJSL-GPJOBVNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCO2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2617006.png)
![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2617007.png)
![N-[(2-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2617008.png)

![1-[4-[4-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2617013.png)
![2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B2617014.png)


![Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)-benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2617020.png)
![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-6H-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617022.png)

